molecular formula C20H26N2O3 B1531287 N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide CAS No. 1830160-36-5

N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide

Cat. No. B1531287
M. Wt: 342.4 g/mol
InChI Key: SMMDKAJMQOGJAX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide is a chemical compound used for proteomics research . It has a molecular formula of C20H26N2O3 and a molecular weight of 342.44 .


Physical And Chemical Properties Analysis

N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide has a molecular weight of 342.44 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Neurological Applications : Benzamide derivatives have been explored for their potential in neurology, particularly in relation to serotonin receptors. For example, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, showing significant receptor density decreases in affected individuals (Kepe et al., 2006).

  • Antimicrobial and Antioxidant Properties : Some benzamide compounds, derived from endophytic Streptomyces, exhibit antimicrobial and antioxidant activities. This suggests potential applications in combating microbial infections and oxidative stress (Yang et al., 2015).

  • Cancer Research : Benzamide derivatives have been investigated for their anticancer properties, particularly as histone deacetylase inhibitors. Such compounds have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential therapeutic applications in oncology (Lee et al., 2018).

  • Pharmacological Activities : Studies on benzamide derivatives have also revealed their pharmacological activities, including their use as serotonin 4 receptor agonists, which could have implications in gastrointestinal motility disorders (Sonda et al., 2004).

  • Synthetic Chemistry Applications : Benzamide compounds have been utilized in synthetic chemistry for the development of new molecules with potential biological activities, highlighting their role as key intermediates in medicinal chemistry (Abu-Hashem et al., 2020).

Future Directions

The future directions for the use of N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide are not specified in the search results. As it’s used in proteomics research , it may have potential applications in studying proteins and their functions.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-4-5-6-13-25-17-10-7-15(8-11-17)20(23)22-18-14-16(21)9-12-19(18)24-2/h7-12,14H,3-6,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMDKAJMQOGJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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